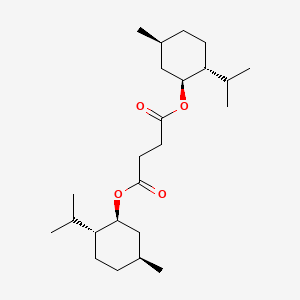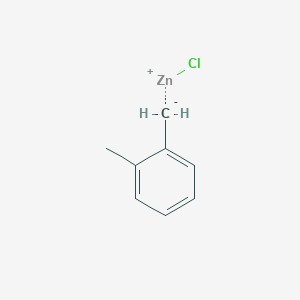
Tempone 15N,D16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tempone 15N,D16, also known as 4-Oxo-2,2,6,6-tetramethylpiperidine-15N-1-oxyl-d16, is a stable isotope-labeled compound. It is a deuterium and nitrogen-15 labeled derivative of Tempone, a well-known nitroxide radical. This compound is primarily used in scientific research due to its unique properties, including its stability and ability to act as a spin label in electron paramagnetic resonance (EPR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tempone 15N,D16 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the Tempone moleculeThe reaction conditions often include the use of deuterated solvents and nitrogen-15 labeled reagents to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their incorporation into the Tempone molecule. The production is carried out under controlled conditions to maintain the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Tempone 15N,D16 undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can be oxidized to form oxoammonium cations.
Reduction: It can be reduced to form hydroxylamines.
Substitution: The compound can undergo substitution reactions where the nitroxide group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products
Oxidation: Oxoammonium cations.
Reduction: Hydroxylamines.
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
Tempone 15N,D16 has a wide range of applications in scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of biological systems, including the investigation of free radicals and oxidative stress.
Medicine: Utilized in drug development and pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and the study of chemical processes .
Mechanism of Action
The mechanism of action of Tempone 15N,D16 involves its ability to act as a spin label. The nitroxide radical interacts with unpaired electrons in the system being studied, allowing for the detection and quantification of free radicals through EPR spectroscopy. The incorporation of deuterium and nitrogen-15 enhances the stability and sensitivity of the compound, making it a valuable tool in various research applications .
Comparison with Similar Compounds
Similar Compounds
Tempone: The non-labeled version of Tempone 15N,D16.
4-Oxo-2,2,6,6-tetramethylpiperidine-1-oxyl: Another nitroxide radical with similar properties.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: A hydroxylamine derivative of Tempone .
Uniqueness
This compound is unique due to its stable isotope labeling, which enhances its stability and sensitivity in EPR spectroscopy. The incorporation of deuterium and nitrogen-15 allows for more accurate and detailed studies of molecular dynamics and interactions compared to non-labeled or differently labeled compounds .
Properties
Molecular Formula |
C9H16NO2 |
|---|---|
Molecular Weight |
187.32 g/mol |
InChI |
InChI=1S/C9H16NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,10+1 |
InChI Key |
WSGDRFHJFJRSFY-ZDYDSYIGSA-N |
Isomeric SMILES |
[2H]C1(C(=O)C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])[O])(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1(CC(=O)CC(N1[O])(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine](/img/structure/B12061163.png)




![4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile](/img/structure/B12061208.png)


![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)

